molecular formula C17H19N5O4S B12100290 2-Benzylthioadenosine

2-Benzylthioadenosine

Cat. No.: B12100290
M. Wt: 389.4 g/mol
InChI Key: NHKVVDFZMRMNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylthioadenosine is a nucleoside analog, specifically an adenosine analog, which has garnered significant interest in scientific research due to its potential therapeutic applications. Adenosine analogs are known for their roles as smooth muscle vasodilators and inhibitors of cancer progression . The molecular formula of this compound is C17H19N5O4S, and it has a molecular weight of 389.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthioadenosine typically involves the modification of adenosine. One common method includes the reaction of adenosine with benzylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylthioadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution can produce various functionalized derivatives .

Scientific Research Applications

2-Benzylthioadenosine has a wide range of applications in scientific research:

Mechanism of Action

2-Benzylthioadenosine exerts its effects primarily through its interaction with adenosine receptors. These receptors are involved in various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Comparison: 2-Benzylthioadenosine is unique among these compounds due to its specific benzylthio modification, which enhances its stability and bioactivity. While other adenosine analogs also exhibit anticancer properties, this compound’s unique structure allows it to target specific pathways more effectively .

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)

InChI Key

NHKVVDFZMRMNRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.